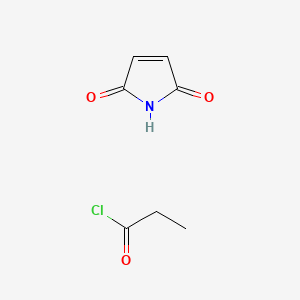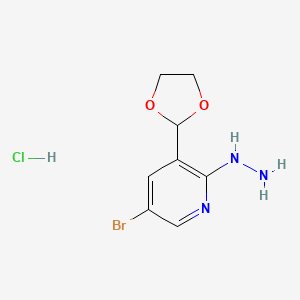
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a hydrazine group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride typically involves multiple steps. One common method includes the bromination of 3-(1,3-dioxolan-2-yl)pyridine followed by the introduction of the hydrazine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrazination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Azo derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and dioxolane ring contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-(1,3-dioxolan-2-yl)-2-fluoropyridine
- 5-Bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole
Uniqueness
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to similar compounds. The combination of the bromine atom and dioxolane ring further enhances its chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11BrClN3O2 |
|---|---|
Poids moléculaire |
296.55 g/mol |
Nom IUPAC |
[5-bromo-3-(1,3-dioxolan-2-yl)pyridin-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10BrN3O2.ClH/c9-5-3-6(7(12-10)11-4-5)8-13-1-2-14-8;/h3-4,8H,1-2,10H2,(H,11,12);1H |
Clé InChI |
OGGWZCZYKSBKCX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(N=CC(=C2)Br)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
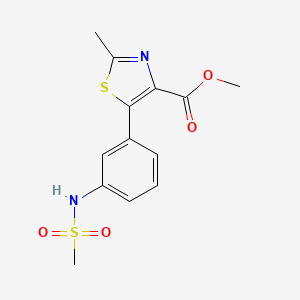
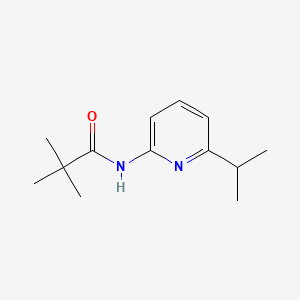
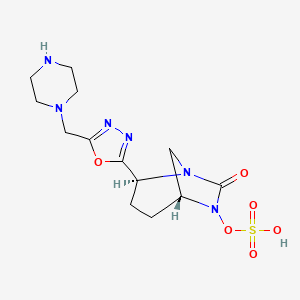
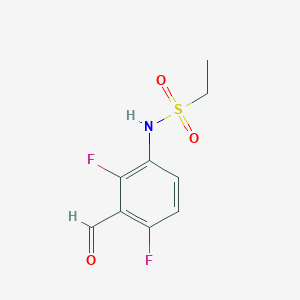
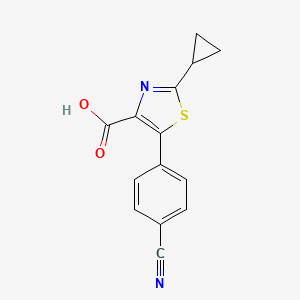

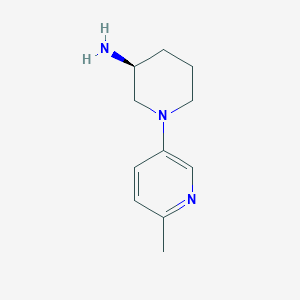
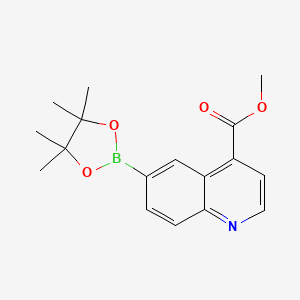
![20-[[(1S)-4-[[(2S)-6-amino-1-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxohexan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B13924154.png)
